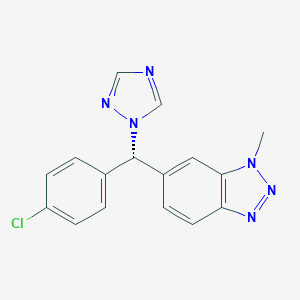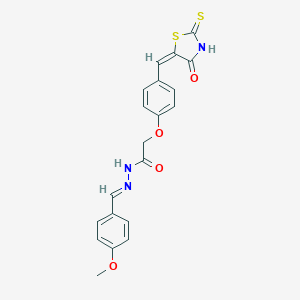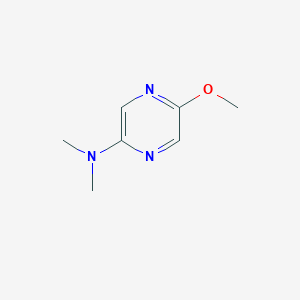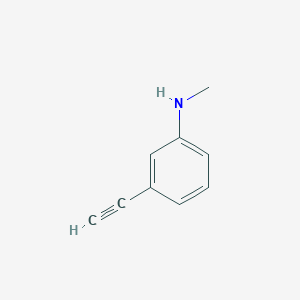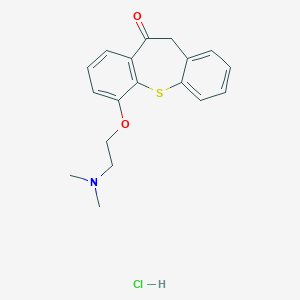
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as doxepin hydrochloride and is a tricyclic antidepressant that has been used for the treatment of various psychiatric disorders. However, the focus of
Aplicaciones Científicas De Investigación
Doxepin hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the investigation of the compound's mechanism of action. Doxepin hydrochloride has been shown to act as a potent antagonist of histamine H1 receptors, which are involved in the regulation of various physiological processes, including inflammation and immune response.
Mecanismo De Acción
Doxepin hydrochloride exerts its effects by blocking the binding of histamine to H1 receptors, thereby reducing the activity of the histaminergic system. This mechanism of action has been implicated in the compound's potential therapeutic effects in various conditions, including allergies, insomnia, and anxiety disorders.
Biochemical and Physiological Effects:
Doxepin hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its histamine H1 receptor antagonism, the compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. This effect has been implicated in the compound's potential antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using doxepin hydrochloride in scientific research is its well-established mechanism of action and pharmacological profile. This allows researchers to design experiments that target specific physiological processes and investigate the compound's effects on these processes. However, one of the limitations of using doxepin hydrochloride is its potential for off-target effects, which can complicate data interpretation and limit the compound's utility in certain experiments.
Direcciones Futuras
There are several future directions for research on doxepin hydrochloride. One potential area of investigation is the compound's potential effects on the gut-brain axis, which is involved in the regulation of various physiological processes, including mood and behavior. Additionally, further research is needed to investigate the compound's potential therapeutic effects in various psychiatric and neurological disorders, including depression, anxiety, and insomnia. Finally, the development of more selective histamine H1 receptor antagonists may provide new opportunities for investigating the role of the histaminergic system in various physiological and pathological processes.
Métodos De Síntesis
Doxepin hydrochloride can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of doxepin hydrochloride typically involves the reaction of dibenzo[b,f]thiepin-10(11H)-one with 2-(dimethylamino)ethanol in the presence of a catalyst and subsequent purification to obtain the hydrochloride salt.
Propiedades
Número CAS |
125981-89-7 |
|---|---|
Nombre del producto |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride |
Fórmula molecular |
C18H20ClNO2S |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H |
Clave InChI |
CYXKKYHEZIVSCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canónico |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Otros números CAS |
125981-89-7 |
Sinónimos |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





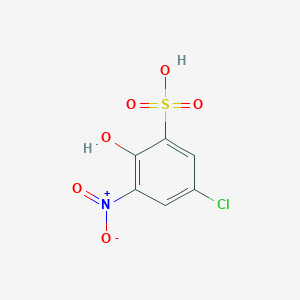
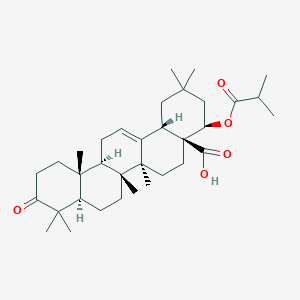
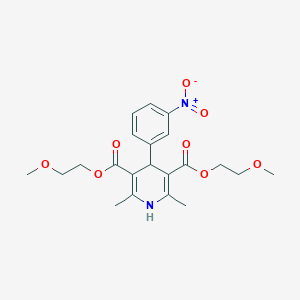
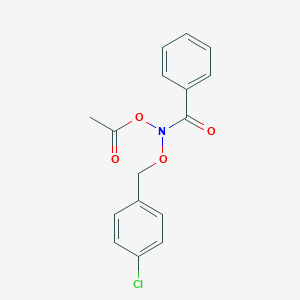

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
